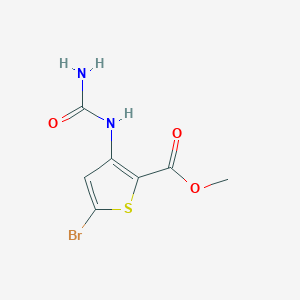
Methyl 5-bromo-3-ureidothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Bromo-3-ureidotiofeno-2-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C7H7BrN2O3S. Es un derivado del tiofeno, un heterociclo que contiene azufre, y presenta un átomo de bromo, un grupo ureido y un grupo éster carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 5-Bromo-3-ureidotiofeno-2-carboxilato de metilo se puede sintetizar a través de un proceso de varios pasosLa reacción típicamente requiere condiciones anhidras y el uso de reactivos como yoduro de metilo, bromo y urea .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como cristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Bromo-3-ureidotiofeno-2-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica.
Oxidación y reducción: El anillo de tiofeno puede sufrir oxidación para formar sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de dihidrotiofenos.
Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares.
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Catalizadores como paladio sobre carbón con gas hidrógeno.
Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio
Productos principales
Sustitución: Diversos derivados de tiofeno sustituidos.
Oxidación: Sulfoxidos y sulfonas de tiofeno.
Reducción: Dihidrotiofenos.
Hidrólisis: Ácido 5-bromo-3-ureidotiofeno-2-carboxílico
Aplicaciones Científicas De Investigación
El 5-Bromo-3-ureidotiofeno-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como un bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de materiales: El compuesto se explora por sus propiedades electrónicas, lo que lo convierte en un candidato para semiconductores orgánicos y otros materiales electrónicos.
Estudios biológicos: Sirve como una sonda en ensayos bioquímicos para estudiar la actividad enzimática y las interacciones proteicas.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de productos químicos especiales e intermedios para diversos procesos industriales
Mecanismo De Acción
El mecanismo de acción del 5-Bromo-3-ureidotiofeno-2-carboxilato de metilo depende de su aplicación específica. En la química medicinal, puede actuar uniéndose a una enzima o receptor en particular, modulando así su actividad. El grupo ureido puede formar enlaces de hidrógeno con proteínas diana, mientras que el átomo de bromo y el anillo de tiofeno contribuyen a las interacciones hidrofóbicas y los efectos electrónicos .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Bromo-2-ureidotiofeno-3-carboxilato de metilo
- 5-Bromo-2-metoxipirimidina-3-carboxilato de metilo
- 5-Bromo-2-metoxinicotinato de metilo
Singularidad
El 5-Bromo-3-ureidotiofeno-2-carboxilato de metilo es único debido a la posición específica de sus grupos funcionales, lo que puede influir en su reactividad e interacciones con objetivos biológicos. La presencia del grupo ureido en la posición 3 y el éster carboxilato en la posición 2 lo distingue de otros compuestos similares, lo que potencialmente conduce a diferentes actividades biológicas y aplicaciones .
Propiedades
Fórmula molecular |
C7H7BrN2O3S |
|---|---|
Peso molecular |
279.11 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-(carbamoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3S/c1-13-6(11)5-3(10-7(9)12)2-4(8)14-5/h2H,1H3,(H3,9,10,12) |
Clave InChI |
WRWJOYNGLPGYSA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)Br)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


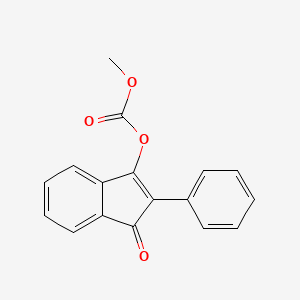

![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
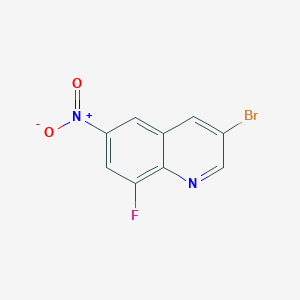


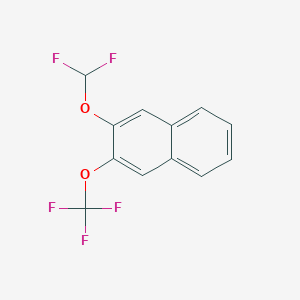
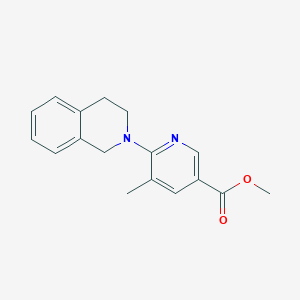



![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
